molecular formula C15H24ClNO B1369022 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride CAS No. 1172932-95-4

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride

Cat. No.: B1369022
CAS No.: 1172932-95-4
M. Wt: 269.81 g/mol
InChI Key: AGYHVIJEXWDPNN-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could lead to a demethylated product.

Scientific Research Applications

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a chemical compound with potential applications in scientific research. Here's an overview of its properties, synthesis, and potential applications:

Basic Information

  • Name: this compound
  • Formula: C15H23NOClHC_{15}H_{23}NO\cdot ClH
  • CAS Number: 1172932-95-4

Scientific Research Applications

While the search results do not provide specific applications and case studies for this compound, they do offer some context regarding similar compounds and related research areas:

  • MAGL Inhibitors: Benzylpiperidine derivatives are known to be Monoacylglycerol lipase (MAGL) inhibitors . MAGL inhibitors have potential therapeutic applications due to their antiproliferative activities in cancer cell lines .
  • BRD4 Inhibitors: Derivatives of dimethyl compounds have been evaluated for their inhibitory activities against Bromodomain-containing protein 4 (BRD4) . BRD4 is a therapeutic target with the potential to revolutionize breast cancer chemotherapy .
  • Piperidine Synthesis: Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Given the information, this compound may be relevant in studies related to:

  • Developing inhibitors for MAGL, potentially for cancer therapy or neurological disorders .
  • Investigating BRD4 inhibition in cancer research .
  • Utilizing piperidine scaffolds for drug design and synthesis .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound might modulate signaling pathways or inhibit specific enzymes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzyl)-piperidine hydrochloride
  • 2-(3,5-Dimethylbenzyl)-piperidine hydrochloride
  • 2-(4-Methoxy-3,5-dimethylphenyl)-piperidine hydrochloride

Uniqueness

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring. This structural feature may confer distinct chemical and biological properties compared to other piperidine derivatives.

Biological Activity

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure that may influence its pharmacological properties, particularly in relation to various receptor interactions and therapeutic applications.

  • Molecular Formula : C₁₅H₂₃ClN₂O
  • Molecular Weight : 269.81 g/mol
  • CAS Number : 1172932-95-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it has been investigated for its agonistic effects on serotonin receptors, particularly the 5-HT2A receptor. The structure-activity relationship (SAR) studies indicate that the presence of methoxy and dimethyl groups significantly enhances receptor binding affinity and selectivity.

Table 1: Structure-Activity Relationships of Related Compounds

CompoundStructure5-HT2A Agonist Activity (EC50)Comments
2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidineStructure100 nMPotent agonist
Compound AStructure250 nMModerate activity
Compound BStructure>500 nMWeak activity

Biological Studies

Recent studies have explored the compound's effects on various biological systems:

  • CNS Activity : In vitro assays demonstrated that the compound exhibits significant agonistic activity at the 5-HT2A receptor, with an EC50 value around 100 nM. This suggests potential applications in treating mood disorders and other CNS-related conditions .
  • Antitumor Activity : In cellular models, this compound was evaluated for its antiproliferative effects on cancer cell lines. It showed promising results in inhibiting cell proliferation in breast cancer models, indicating a potential role in cancer therapy .
  • Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests neuroprotective properties, which could be beneficial in Alzheimer's disease therapy. Its dual inhibition of AChE and butyrylcholinesterase (BuChE) enhances its therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 45 µM), alongside alterations in apoptosis markers, indicating a mechanism involving programmed cell death .
  • Case Study 2 : Another investigation noted that this compound could modulate inflammatory pathways by inhibiting NF-kB signaling in immune cells, suggesting potential applications in inflammatory diseases .

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11-8-13(9-12(2)15(11)17-3)10-14-6-4-5-7-16-14;/h8-9,14,16H,4-7,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYHVIJEXWDPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588847
Record name 2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172932-95-4
Record name 2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
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